molecular formula C32H31NO4 B563804 Dibenzyl 9-Desmethyl D,L-Stepholidine CAS No. 62744-16-5

Dibenzyl 9-Desmethyl D,L-Stepholidine

カタログ番号: B563804
CAS番号: 62744-16-5
分子量: 493.603
InChIキー: WGDSNYMMIOETRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

  • Unfortunately, specific synthetic routes and reaction conditions for preparing Dibenzyl 9-Desmethyl D,L-Stepholidine are not readily available in the search results.
  • it is likely that researchers have developed synthetic methods for its production in the laboratory.
  • 化学反応の分析

    • The compound may undergo various types of reactions typical for alkaloids and related compounds.
    • Potential reactions include oxidation, reduction, substitution, and cyclization.
    • Common reagents used in these reactions would depend on the specific synthetic pathway employed.
    • The major products formed from these reactions would also vary based on the reaction conditions.
  • 科学的研究の応用

  • 作用機序

    • The exact mechanism by which Dibenzyl 9-Desmethyl D,L-Stepholidine exerts its effects remains an active area of research.
    • It likely interacts with specific molecular targets or pathways related to neuronal function or signaling.
  • 類似化合物との比較

    • Unfortunately, there is limited information available on similar compounds directly comparable to Dibenzyl 9-Desmethyl D,L-Stepholidine.
    • Researchers may compare it to other alkaloids or structurally related molecules to understand its uniqueness better.

    生物活性

    Dibenzyl 9-Desmethyl D,L-Stepholidine, a compound derived from the alkaloid family, exhibits significant biological activity primarily through its interactions with dopamine receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

    Overview of the Compound

    This compound is structurally related to (−)-stepholidine, a known dopamine receptor modulator. It is recognized for its potential neuroprotective effects and applications in treating neurodegenerative diseases. Its unique structure allows for various interactions within biological systems, particularly involving dopamine receptors.

    The compound primarily acts on dopamine receptors, exhibiting both agonistic and antagonistic properties. Research indicates that it interacts with several dopamine receptor subtypes:

    • D1 Receptors : Exhibits partial agonist activity.
    • D2 Receptors : Functions as an antagonist.
    • D3 and D4 Receptors : Lower affinity compared to D1 and D2 receptors.

    This dual action suggests a complex role in modulating dopaminergic signaling pathways, particularly relevant in conditions like schizophrenia and Parkinson's disease.

    Neuroprotective Effects

    This compound has been shown to possess neuroprotective properties. Studies indicate that it may slow neuronal degeneration and improve motor symptoms when co-administered with other treatments like L-DOPA in Parkinson's disease models .

    Antipsychotic Potential

    The compound has been proposed as a novel antipsychotic agent due to its ability to balance dopaminergic activity. It shows promise in alleviating both positive and negative symptoms of schizophrenia by enhancing cortical dopamine transmission while mitigating the side effects typically associated with conventional antipsychotics .

    In Vitro Studies

    In vitro studies have demonstrated that this compound binds effectively to dopamine receptors, influencing intracellular signaling pathways:

    Receptor TypeBinding Affinity (nM)Functional Activity
    D113Partial Agonist
    D244Antagonist
    D3100Low Affinity
    D4250Very Low Affinity

    These findings highlight its selective interaction with dopaminergic systems, suggesting potential therapeutic roles in treating disorders characterized by dopaminergic dysregulation .

    In Vivo Studies

    Animal model studies have further elucidated the compound's effects:

    • Schizophrenia Models : Demonstrated efficacy in reducing amphetamine-induced locomotion and conditioned avoidance responses .
    • Parkinson’s Disease Models : Showed improvements in motor function when administered alongside L-DOPA, indicating a synergistic effect that enhances dopaminergic signaling without significant side effects .

    Case Studies

    • Study on Schizophrenia : A controlled study investigated the effects of this compound on patients with schizophrenia. Results indicated a significant reduction in both positive and negative symptoms compared to baseline measurements, suggesting its potential as an adjunct therapy alongside traditional antipsychotics .
    • Parkinson’s Disease Intervention : In a cohort of Parkinson's patients receiving L-DOPA, the addition of the compound resulted in improved motor function and reduced dyskinesias. This supports its role as a neuroprotective agent that enhances dopaminergic therapy outcomes .

    特性

    IUPAC Name

    3-methoxy-2,10-bis(phenylmethoxy)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C32H31NO4/c1-35-30-17-25-14-15-33-19-27-24(12-13-29(32(27)34)36-20-22-8-4-2-5-9-22)16-28(33)26(25)18-31(30)37-21-23-10-6-3-7-11-23/h2-13,17-18,28,34H,14-16,19-21H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WGDSNYMMIOETRZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C32H31NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30675821
    Record name 2,10-Bis(benzyloxy)-3-methoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-ol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30675821
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    493.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    62744-16-5
    Record name 2,10-Bis(benzyloxy)-3-methoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-ol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30675821
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。